6-chloro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine
Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structure. It may also include information about its appearance and state (solid, liquid, gas) at room temperature.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction, as well as the yield and purity of the product.Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves the study of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity.Scientific Research Applications
Catalytic Applications
6-Chloro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine and its derivatives have been studied for their role in catalytic processes. A study by Sankaralingam and Palaniandavar (2014) highlighted the use of similar compounds in catalyzing the selective hydroxylation of alkanes. These catalysts showed high efficiency and selectivity, making them valuable in organic synthesis and industrial applications (Sankaralingam & Palaniandavar, 2014).
Structural Chemistry
In the realm of structural chemistry, the compound and its analogs have been the subject of various studies. Yıldırım et al. (2006) determined the crystal structure of a closely related compound, providing insights into its molecular configuration and potential interactions (Yıldırım et al., 2006).
Molecular Targeting and Cancer Research
These compounds have been explored for their potential in targeting specific molecular pathways in cancer research. Stec et al. (2011) investigated various heterocyclic analogs of 6-chloro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine for their ability to inhibit PI3Kα and mTOR, both of which are crucial in cancer progression (Stec et al., 2011).
Antimicrobial Properties
Research by Patel and Agravat (2007) explored derivatives of 6-chloro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine for their antimicrobial properties, revealing significant activity against various microorganisms. This suggests potential applications in developing new antimicrobial agents (Patel & Agravat, 2007).
Complexation and Coordination Chemistry
Matczak-Jon et al. (2010) studied the complexation behavior of compounds related to 6-chloro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine with various metal ions. Understanding these interactions is essential for applications in coordination chemistry and material science (Matczak-Jon et al., 2010).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact. It includes information on safe handling and disposal of the compound.
Future Directions
This involves discussing potential future research directions, such as new synthetic routes, applications, or modifications of the compound.
properties
IUPAC Name |
6-chloro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3S/c14-9-4-5-11-12(7-9)18-13(17-11)16-8-10-3-1-2-6-15-10/h1-7H,8H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDOLDUHURKFDGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC2=NC3=C(S2)C=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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